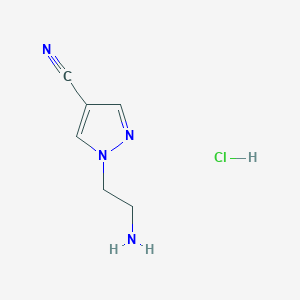
1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride” is a chemical compound with the CAS Number: 2243503-55-9 . It has a molecular weight of 172.62 . The IUPAC name for this compound is 1-(2-aminoethyl)-1H-pyrazole-4-carbonitrile hydrochloride . The InChI code for this compound is 1S/C6H8N4.ClH/c7-1-2-10-5-6(3-8)4-9-10;/h4-5H,1-2,7H2;1H .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H8N4.ClH/c7-1-2-10-5-6(3-8)4-9-10;/h4-5H,1-2,7H2;1H . This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
The physical form of “this compound” is oil . It has a molecular weight of 172.62 .
Scientific Research Applications
Corrosion Inhibition
Pyrazole Derivatives as Corrosion Inhibitors
Pyrazole derivatives, including those similar to 1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride, have been evaluated for their effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid solutions. These compounds demonstrate significant inhibition of steel corrosion, with their adsorption following the Langmuir isotherm. This indicates a potential application of such derivatives in protecting metal surfaces from acidic corrosion (Motawea & Abdelaziz, 2015).
Spiro Pyrazole Derivatives for Mild Steel Corrosion Inhibition
In another study, spiro pyrazole derivatives exhibited high efficiency as corrosion inhibitors for mild steel in hydrochloric acid. These inhibitors, synthesized using green chemistry principles, showed up to 96.95% efficiency, acting mainly as cathodic-type inhibitors and adhering to the Langmuir adsorption isotherm (Gupta et al., 2018).
Biological and Pharmacological Activities
Antibacterial and Antifungal Activities
A study synthesized pyrazolo[5, 1-c][1, 2, 4] triazines from 5-Aminopyrazole, including compounds related to this compound. These compounds showed notable antibacterial and antifungal activities, as well as cytotoxicity against breast cancer cells (MCF7), suggesting their potential in pharmaceutical applications (Al-Adiwish et al., 2017).
Antiviral Activity Against HSV-1
Some pyrazole and fused pyrazolopyrimidine derivatives, developed from 5-Amino-1-substituted-1H-pyrazole-4-carbonitrile, exhibited promising antiviral activity against herpes simplex virus type-1 (HSV-1), comparable to Acyclovir, a standard antiviral medication (Rashad et al., 2009).
Anti-Cancer Activity in Nanoformulation
A pyrano[2,3-c]pyrazole derivative, closely related to the compound of interest, demonstrated anti-cancer activity. When nanoformulated, this compound inhibited breast cancer cell growth through a P53-independent pathway, highlighting its potential in cancer therapeutics (Sun et al., 2019).
Green Synthesis of Pyrano[2,3-c]pyrazoles with Biological Activity
The synthesis of pyrano[2,3-c]pyrazoles, following green chemistry principles, has been explored. These compounds, including this compound, are known for their broad biological activities, such as anticancer properties and enzyme inhibition (Ilovaisky et al., 2014).
Chemical Synthesis and Structural Analysis
Synthesis of Pyrazole Derivatives
Research on the synthesis of various pyrazole derivatives, including those related to this compound, has provided insights into the structural and electronic properties of these compounds. This includes understanding their interaction with fullerene molecules and their potential in enhancing spectral properties (Research on Chemical Intermediates, 2013).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of similar compounds have been analyzed, revealing insights into their stability and potential interactions at the molecular level. Such studies are crucial for understanding the behavior of these compounds in various applications (Fathima et al., 2014).
Safety and Hazards
The safety information for “1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These represent various hazards associated with the compound, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Properties
IUPAC Name |
1-(2-aminoethyl)pyrazole-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4.ClH/c7-1-2-10-5-6(3-8)4-9-10;/h4-5H,1-2,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGORXEXRVHVANX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
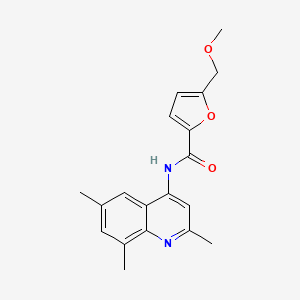
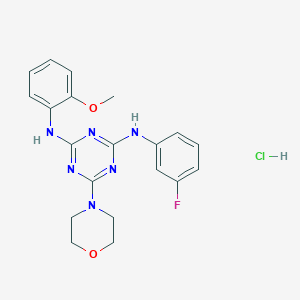

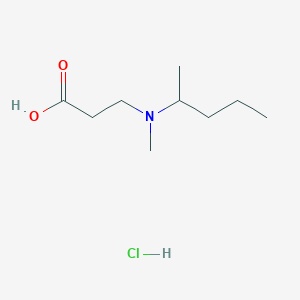
![N-[6-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)hexyl]acetamide](/img/structure/B2497782.png)
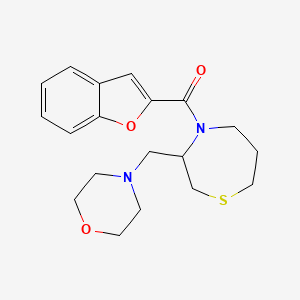


![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)

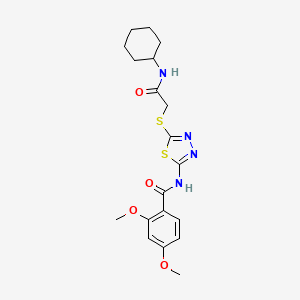
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)
